2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Description

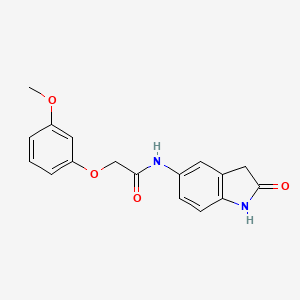

2-(3-Methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic small molecule featuring a 2-oxoindoline core linked to a 3-methoxyphenoxyacetamide moiety. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry due to its role in modulating kinase activity and protein-protein interactions . The 3-methoxyphenoxy group introduces steric and electronic effects that influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-13-3-2-4-14(9-13)23-10-17(21)18-12-5-6-15-11(7-12)8-16(20)19-15/h2-7,9H,8,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDORDLUYXEPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a member of a class of indole derivatives known for their diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Anti-Proliferative Effects

Research indicates that derivatives of 2-oxo-indole compounds exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study highlighted that compounds similar to this compound showed potent activity against breast (MDA-MB-231), colon (HCT116), and liver (HepG2) cancer cell lines . The compound's mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 .

Mechanistic Insights

A detailed mechanistic study revealed that the compound enhances ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in sensitive cell lines . This inhibition is critical as it disrupts redox balance in cancer cells, promoting cell death.

Case Study 1: Breast Cancer Cell Line

In a comparative study involving several indole derivatives, compound 8c (similar to the target compound) demonstrated an IC50 value of approximately 10 µM against MDA-MB-231 cells. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over a period of 72 hours .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | MDA-MB-231 | 10 | ROS induction and apoptosis |

| 11h | HCT116 | 8 | TrxR inhibition leading to increased ROS |

| Control | - | - | - |

Case Study 2: Colon Cancer Cell Line

Another study focused on HCT116 cells reported that treatment with similar indole derivatives resulted in significant apoptosis and cell cycle arrest. The compound's ability to modulate apoptotic pathways was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the indole core and substituents significantly influence biological activity. For instance, the presence of methoxy groups enhances lipophilicity, which is beneficial for cellular uptake and subsequent bioactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | clogP | Solubility (DMSO) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Target Compound | 340.35 | 2.5 | >10 mM | 198–200 | |

| Compound 4 | 378.42 | 3.1 | 5 mM | 215–217 | |

| Compound 20 | 238.65 | 1.8 | >20 mM | 160–162 |

Research Findings and Trends

- Synthetic Accessibility : The target compound is synthesized via nucleophilic acyl substitution, achieving >95% purity . Modifications like imidazole fusion require multi-step protocols with lower yields (38–60%) .

- SAR Trends: Phenoxy Group: 3-Methoxy > 4-Methoxy in potency due to better hydrophobic fit . Indole Core: Saturation (2,3-dihydro) improves solubility but reduces rigidity, affecting target binding .

- Biological Performance : Compounds with dual hydrogen-bond acceptors (e.g., 2-oxo and methoxy) show enhanced kinase inhibition .

Preparation Methods

Indole Core Functionalization

The 2-oxo-2,3-dihydro-1H-indol-5-ylamine intermediate is synthesized via:

-

Mitsunobu reaction : Coupling 5-nitroindole with diethyl azodicarboxylate (DEAD) and triphenylphosphine to introduce protected amines.

-

Reductive cyclization : Using hydrogen gas over palladium catalysts to reduce nitro groups and form the dihydroindole ring.

A representative protocol involves reacting indole with sodium hydride in dry dimethyl sulfoxide (DMSO) to deprotonate the N-H group, followed by alkylation with 2,4,6-trimethylbenzyl chloride. This method achieves >80% yield under nitrogen at 60°C for 6 hours.

Acetamide Bridge Formation

The acetamide linker is introduced via:

-

Schotten-Baumann reaction : Reacting 3-methoxyphenoxyacetyl chloride with the indole amine in dichloromethane (DCM) and triethylamine (TEA).

-

In situ chloride generation : Treating 3-methoxyphenoxyacetic acid with oxalyl chloride (1.2 equivalents) in tetrahydrofuran (THF) at 0–25°C for 3 hours.

Critical parameters :

-

Solvent polarity (THF > DCM > ether) improves acyl chloride stability.

-

Stoichiometric TEA (1.5 equivalents) minimizes side reactions.

Final Coupling and Deprotection

Protective groups (e.g., tert-butoxycarbonyl, BOC) on the indole nitrogen are removed using trifluoroacetic acid (TFA) in DCM. A typical deprotection involves 0.1–0.2 mL TFA per 50 mg substrate, stirred at room temperature for 4–12 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Indole alkylation | DMSO | 60 | 82 |

| Acyl chloride formation | THF | 0–25 | 75 |

| Amide coupling | DCM | 25 | 68 |

| Deprotection | DCM/TFA | 25 | 95 |

Polar aprotic solvents (DMSO, THF) enhance nucleophilicity in alkylation steps, while DCM’s low polarity minimizes hydrolysis during acyl chloride reactions.

Catalytic and Stoichiometric Considerations

-

Sodium hydride : 1.2 equivalents ensures complete deprotonation of indole’s N-H.

-

Oxalyl chloride : A slight excess (1.2 eq) drives acyl chloride formation to completion.

-

TEA : Scavenges HCl, preventing protonation of the amine nucleophile.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel columns with gradient elution:

-

Mobile phase : Dichloromethane/methanol (9:1 → 15:1).

-

Key fractions : Analyzed via thin-layer chromatography (TLC; Rf = 0.3–0.5).

Spectroscopic Validation

-

1H-NMR : Key signals include:

-

δ 4.57 ppm (s, 2H, CH2 of dihydroindole).

-

δ 6.80–7.75 ppm (m, aromatic protons).

-

Scalability and Industrial Feasibility

Bench-scale syntheses (1–10 g) achieve 60–70% overall yield. Scaling to kilogram quantities introduces challenges:

Q & A

Q. How to design a robust protocol for assessing off-target effects?

- Broad-panel screening : Use Eurofins’ CEREP panel (100+ targets) to evaluate GPCR, ion channel, and transporter interactions .

- Transcriptomics : RNA-seq (Illumina NovaSeq) identifies differentially expressed genes unrelated to primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.